N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N6O2/c1-6-4-7(20-22-6)10-19-9(23-21-10)5-17-11-16-3-2-8(18-11)12(13,14)15/h2-4H,5H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQMWHCYJAJPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 305.24 g/mol. The presence of trifluoromethyl and oxadiazole moieties is notable for enhancing lipophilicity and bioactivity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
The proposed mechanism of action for this class of compounds includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, studies suggest that these compounds may interfere with protein kinases and other enzymes critical for tumor growth .
Antimicrobial Activity
In addition to anticancer properties, derivatives related to this compound have shown promising antimicrobial activity. For example, certain oxadiazole derivatives exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .
Case Studies
A notable case study involved the evaluation of a series of 1,2,4-oxadiazole derivatives in a preclinical model. The study reported that one derivative exhibited a significant reduction in tumor size in xenograft models when administered at a dose of 10 mg/kg body weight .
Pharmacokinetics
Pharmacokinetic studies indicate that compounds similar to N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amines possess favorable absorption characteristics with good oral bioavailability . The half-life observed in preliminary studies was approximately 6 hours post-administration.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Heterocyclic Core Variations
Table 1: Comparison of Heterocyclic Systems and Substituents
Key Observations :
- 1,2,4-Thiadiazole vs. Oxadiazole : Thiadiazole analogs () exhibit macrofilaricidal activity but require harsh synthetic conditions (e.g., 140°C heating in pyridine) with variable yields (6–71%) . The target compound’s oxadiazole core may offer improved metabolic stability over sulfur-containing thiadiazoles .
- Trifluoromethyl Substitution : The trifluoromethyl group in the target compound and analogs (e.g., ) is associated with enhanced binding to hydrophobic pockets in biological targets, such as ion channels or enzymes .
Implications for the Target Compound :
Physicochemical and Pharmacokinetic Properties
Table 3: Molecular Properties of Key Analogs
Structural Impact on Properties :
- Pyrimidine-based analogs (e.g., ) show reduced solubility compared to pyridine derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
